5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Overview
Description
“5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one” typically involves multi-step organic reactions. The process may include:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the thiophene-2-carbonyl group: This step may involve acylation reactions using thiophene-2-carbonyl chloride.
Attachment of the 5-methylisoxazol-3-yl group: This can be done through a cycloaddition reaction involving nitrile oxides.
Addition of the tert-butylphenyl group: This step may involve Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Nitric acid, bromine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Biochemical Probes: Used to study enzyme interactions and protein binding.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Industry
Polymer Science: Used in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of “5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one” would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(furan-2-carbonyl)-1H-pyrrol-2(5H)-one
- 5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(benzoyl)-1H-pyrrol-2(5H)-one
Uniqueness
The presence of the thiophene-2-carbonyl group in “5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one” imparts unique electronic properties, making it distinct from similar compounds with different substituents.
Biological Activity
The compound 5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activity. This article discusses its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : C20H22N2O3S
- Molecular Weight : 366.46 g/mol
This compound features a pyrrole ring, a hydroxyl group, and isoxazole moieties, which contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, isoxazole derivatives have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The antioxidant activity can be attributed to the presence of hydroxyl groups that facilitate electron donation, enhancing radical stabilization .
HDAC Inhibition
Isoxazole derivatives are known to exhibit histone deacetylase (HDAC) inhibitory activity, which is relevant in cancer therapy. The compound under discussion may also share this property, potentially leading to apoptosis in cancer cells and modulation of gene expression .
In Vitro Studies
In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, a related isoxazole derivative showed IC50 values ranging from 10 to 70 µM against different HDAC isoforms . The specific IC50 for the compound discussed here would need empirical testing but is expected to fall within a comparable range due to structural similarities.
In Vivo Studies
Animal models such as C. elegans have been used to assess the motility effects of various compounds. A study showed that certain derivatives reduced motility significantly, indicating potential neurotoxic effects or interference with muscle function . The specific impact of our compound on C. elegans motility remains to be explored.
Case Studies
- Antioxidant Properties : A study evaluated several isoxazole derivatives for their antioxidant capabilities using the DPPH scavenging method. Compounds with electron-donating substituents exhibited superior activity compared to standard antioxidants like quercetin .
- Cancer Cell Line Studies : A related compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications on the isoxazole ring can enhance anticancer properties .
Comparison of Biological Activities
Compound Name | Structure | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | Structure A | 15 | HDAC Inhibitor |
Compound B | Structure B | 25 | Antioxidant |
Our Compound | TBD | TBD | TBD |
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-13-12-17(24-29-13)25-19(14-7-9-15(10-8-14)23(2,3)4)18(21(27)22(25)28)20(26)16-6-5-11-30-16/h5-12,19,27H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWSUVXJIYKUIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.